H-His(1-Me)-OMe HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

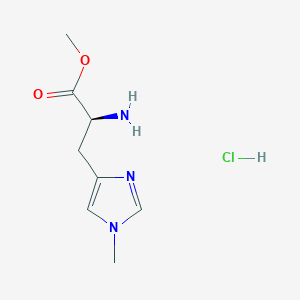

H-His(1-Me)-OMe HCl, also known as 1-Methyl-L-histidine hydrochloride, is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a methyl group at the first position of the histidine molecule and a methoxy group at the carboxyl end, forming a hydrochloride salt. It is primarily used in biochemical research and proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His(1-Me)-OMe HCl typically involves the methylation of histidine followed by esterification and subsequent conversion to the hydrochloride salt. The process can be summarized as follows:

Methylation: Histidine is methylated at the first position using methyl iodide in the presence of a base such as sodium hydroxide.

Esterification: The carboxyl group of the methylated histidine is esterified using methanol and a catalyst like sulfuric acid.

Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Methylation: Large quantities of histidine are methylated using industrial-grade methyl iodide and sodium hydroxide.

Continuous Esterification: The esterification process is carried out in continuous reactors to ensure high yield and purity.

Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

H-His(1-Me)-OMe HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.

Substitution: Halogens (chlorine, bromine); often in the presence of a catalyst or under UV light.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

H-His(1-Me)-OMe HCl has a wide range of applications in scientific research:

Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving protein structure and function, particularly in the context of histidine-containing proteins.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Utilized in the production of specialized biochemical reagents and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of H-His(1-Me)-OMe HCl involves its interaction with specific molecular targets, primarily proteins and enzymes. The methyl group at the first position of histidine can influence the binding affinity and specificity of the compound towards its targets. This can result in modulation of enzymatic activity and protein-protein interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

H-His(1-Me)-OMe HCl can be compared with other histidine derivatives such as:

1-Methyl-L-histidine: Similar structure but lacks the methoxy group.

3-Methyl-L-histidine: Methyl group at the third position instead of the first.

Histidine Methyl Ester: Lacks the methyl group at the first position but has the ester group.

Uniqueness

This compound is unique due to the presence of both the methyl and methoxy groups, which can significantly alter its chemical properties and biological activity compared to other histidine derivatives.

Biological Activity

H-His(1-Me)-OMe HCl, a derivative of histidine, has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the following:

- Chemical Formula: C₈H₁₃N₃O₂

- Molecular Weight: 183.21 g/mol

- Unique Features:

- Methyl group at the nitrogen atom of the imidazole ring (position 1).

- Methoxy group at the C-terminus.

These modifications can influence its solubility and biological activity compared to standard histidine and other derivatives.

Synthesis

The synthesis of this compound typically involves several key steps:

- Methylation: Histidine is methylated using methyl iodide in the presence of a base (e.g., sodium hydroxide).

- Esterification: The carboxyl group of the methylated histidine is esterified with methanol, often using a catalyst like sulfuric acid.

- Hydrochloride Formation: The resulting ester is treated with hydrochloric acid to yield the hydrochloride salt.

Biological Mechanisms

This compound exhibits various biological activities due to its structural similarity to histidine. It plays significant roles in:

- Enzyme Regulation: The compound can modulate enzymatic activities by influencing protein interactions and binding affinities.

- Protein Structure and Function Studies: It serves as a model compound to investigate histidine-containing proteins and their functions in biochemical pathways .

- Therapeutic Potential: Research indicates possible therapeutic applications, including roles in drug development and as a biochemical reagent.

The mechanism of action involves interaction with specific molecular targets, particularly proteins and enzymes. The methyl group at position one can significantly affect binding affinity, leading to modulation of enzymatic activity and protein-protein interactions.

Comparative Analysis

The unique combination of methyl and methoxy groups distinguishes this compound from other histidine derivatives:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Histidine | Standard amino acid | No modifications |

| 1-Methyl-L-Histidine | Methyl group at position 1 | Lacks methoxy group |

| N-Acetyl-L-Histidine | Acetyl group at amine nitrogen | Modifies solubility |

| H-Histidyl-Ome | Methoxy group but no methylation | Different reactivity profile |

This table illustrates how this compound's modifications may endow it with distinct biological properties compared to similar compounds.

Case Studies and Research Findings

Research has demonstrated various applications of this compound in scientific studies:

- Enzyme Studies: A study showed that this compound could enhance the activity of certain enzymes involved in metabolic pathways, highlighting its potential as an enzyme regulator .

- Peptide Synthesis: It has been utilized as a building block in peptide synthesis, facilitating the creation of complex biomolecules necessary for further biochemical research.

- Drug Development Models: Investigations into its therapeutic effects have indicated promising results in developing new drugs targeting specific diseases, particularly those involving histidine metabolism .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-11-4-6(10-5-11)3-7(9)8(12)13-2;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLXZYBGSICACM-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.